molecular formula C7H5FN4S B13876556 3-(4-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13876556
M. Wt: 196.21 g/mol
InChI Key: DHQHAWYABQWVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a fluoropyridine moiety and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the fluoropyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluoropyridine-2-carboxylic acid with thiosemicarbazide under acidic conditions can yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum

Properties

Molecular Formula

C7H5FN4S

Molecular Weight

196.21 g/mol

IUPAC Name

3-(4-fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H5FN4S/c8-4-1-2-10-5(3-4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12)

InChI Key

DHQHAWYABQWVEU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1F)C2=NSC(=N2)N

Origin of Product

United States

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